molecular formula C14H14N2O2 B374185 N-(4-ethoxyphenyl)pyridine-3-carboxamide CAS No. 2326-77-4

N-(4-ethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B374185
CAS No.: 2326-77-4
M. Wt: 242.27g/mol
InChI Key: JCVRNYMBCSKYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Ethoxyphenyl)pyridine-3-carboxamide (CAS 321533-68-0) is a chemical compound with the molecular formula C17H16N4O2 and a molecular weight of 308.33 g/mol . This pyridine-3-carboxamide (nicotinamide) analog is of significant interest in scientific research, particularly in the field of agricultural chemistry. Pyridine-3-carboxamide derivatives are recognized as versatile building blocks for synthesizing biologically active compounds and are investigated for a range of properties, including potential antibacterial and antifungal activities . Research on related analogs has demonstrated that the pyridine-3-carboxamide scaffold can play a central role in developing novel agents against plant pathogens . For instance, studies have shown that certain pyridine-3-carboxamide compounds can provoke resistance in tomato plants against Ralstonia solanacearum , the pathogen responsible for bacterial wilt, a devastating disease in agriculture . The biological activity of these compounds is highly influenced by the structure-activity relationship (SAR), where the type and position of substituents on the aromatic rings can significantly impact efficacy, making this core structure a valuable template for further exploration in pesticide science and antimicrobial discovery . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

N-(4-ethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-13-7-5-12(6-8-13)16-14(17)11-4-3-9-15-10-11/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVRNYMBCSKYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(4-ethoxyphenyl)pyridine-3-carboxamide with structurally related compounds, emphasizing substituent variations and their implications:

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity/Properties References
This compound Pyridine-3-carboxamide 4-Ethoxyphenyl ~256.3 (calc.) Not explicitly reported in evidence -
A.3.33 (1,1,3-trimethylindan-4-yl derivative) Pyridine-3-carboxamide 1,1,3-Trimethylindan-4-yl - Agrochemical candidate (patent)
BMS-777607 Dihydropyridine-3-carboxamide 4-Ethoxy, 4-fluorophenyl, 2-oxo-dihydropyridine 529.5 Met kinase inhibitor (in vivo efficacy)
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Pyridine-3-carboxamide 4-Chlorophenyl, thiazolidinone - Enzyme inhibition (crystallographic study)
Synthetic cannabinoid (IUPAC: 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide) Pyrrolopyridine-3-carboxamide 5-Fluoropentyl, 2-phenylpropan-2-yl - Cannabinoid receptor interaction

Key Observations:

  • Substituent Impact: The ethoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-chlorophenyl in ) or bulky alkyl chains (e.g., indan derivatives in ).
  • Heterocyclic Modifications: Replacement of pyridine with thiazolidinone () or pyrrolopyridine () alters electronic properties and target specificity. Thiazolidinone derivatives often exhibit enzyme inhibitory activity, while pyrrolopyridine carboxamides are linked to receptor modulation .

Pharmacokinetic and Physicochemical Comparisons

  • Solubility: BMS-777607 () highlights that substitution at the pyridone 4-position improves aqueous solubility. The ethoxy group in the target compound may similarly enhance solubility compared to non-polar substituents (e.g., methyl or chloro groups) .

Preparation Methods

Reaction Mechanism and Procedure

The most straightforward approach involves converting pyridine-3-carboxylic acid into its corresponding acid chloride, followed by reaction with 4-ethoxyaniline. This two-step process is exemplified by the synthesis of analogous compounds, such as 6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide.

  • Formation of Pyridine-3-carbonyl Chloride
    Pyridine-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically proceeds under reflux conditions (4–6 hours), yielding pyridine-3-carbonyl chloride as a reactive intermediate.

  • Amide Bond Formation
    The acid chloride is then reacted with 4-ethoxyaniline in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base like triethylamine (NEt₃) is added to neutralize the generated HCl, driving the reaction to completion. The crude product is purified via recrystallization or column chromatography.

Optimization and Yield

  • Solvent Choice : Dichloromethane is preferred due to its low boiling point and compatibility with acid chlorides.

  • Temperature : Reactions are typically conducted at 0°C to room temperature to minimize side reactions.

  • Yield : Reported yields for analogous compounds range from 65% to 85%, depending on the purity of starting materials.

Coupling-Agent-Mediated Synthesis

Use of BOP-Cl and Similar Reagents

Modern synthetic protocols often employ coupling agents to activate carboxylic acids directly, bypassing the need for acid chloride preparation. For instance, bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) has been successfully utilized in the synthesis of imidazo[1,2-a]pyridine amides.

Procedure :

  • Pyridine-3-carboxylic acid is dissolved in anhydrous DCM.

  • BOP-Cl (1.2 equiv) and NEt₃ (2.2 equiv) are added under nitrogen atmosphere.

  • After 5 minutes of activation, 4-ethoxyaniline (1.2 equiv) is introduced, and the mixture is stirred for 3 hours.

  • The product is isolated via extraction and purified using flash chromatography.

Advantages :

  • Eliminates the need for handling corrosive acid chlorides.

  • Suitable for acid-sensitive substrates.

Yield : This method achieves yields of 70%–75% for structurally related amides.

Alternative Coupling Agents

Other agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) combined with hydroxybenzotriazole (HOBt) have been reported for similar amidation reactions, though specific data for this compound remains scarce in the literature.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation significantly reduces reaction times by enhancing molecular agitation. A protocol adapted from the synthesis of N-alkyl-N-substituted phenylpyridin-2-amines can be modified for this compound:

Procedure :

  • Pyridine-3-carboxylic acid (1 equiv), 4-ethoxyaniline (1.2 equiv), and potassium carbonate (2 equiv) are suspended in tert-butanol.

  • The mixture is irradiated at 140°C for 15–20 minutes under microwave conditions.

  • The product is filtered, washed with water, and recrystallized from ethanol.

Yield : Microwave methods typically achieve yields comparable to traditional heating (70%–80%) but in a fraction of the time (minutes vs. hours).

Solvent and Base Optimization

  • Solvent : tert-Butanol is ideal due to its high boiling point and microwave absorption properties.

  • Base : Potassium carbonate outperforms sodium hydroxide in minimizing ester hydrolysis byproducts.

Comparative Analysis of Methods

Parameter Acid Chloride Method Coupling Agent Method Microwave Method
Reaction Time 6–8 hours3–4 hours15–30 minutes
Yield 65%–85%70%–75%70%–80%
Scalability HighModerateLimited
Equipment Needs Standard glasswareInert atmosphereMicrowave reactor

The acid chloride method remains the most scalable for industrial applications, while microwave synthesis offers rapid screening for small-scale research. Coupling agents strike a balance between convenience and efficiency.

Characterization and Analytical Techniques

Post-synthesis characterization is critical for verifying structural integrity. Key methods include:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H-NMR : Signals for the pyridine ring protons appear as a multiplet at δ 7.4–8.8 ppm, while the ethoxyphenyl group shows characteristic singlets for the methoxy (δ 1.4 ppm) and aromatic protons (δ 6.8–7.3 ppm).

    • ¹³C-NMR : The carbonyl carbon resonates at δ 165–168 ppm, confirming amide formation.

  • Infrared (IR) Spectroscopy :
    A strong absorption band near 1660 cm⁻¹ corresponds to the C=O stretch of the amide group.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety. Lessons from patent literature suggest:

  • Solvent Recovery : Ethanol and DCM can be recycled via distillation.

  • Catalyst Optimization : Heterogeneous catalysts (e.g., immobilized BOP-Cl) reduce purification steps.

  • Process Intensification : Continuous-flow reactors may enhance the throughput of microwave-assisted methods.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(4-ethoxyphenyl)pyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step organic synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with 4-ethoxyaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst loading to maximize yield. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product .
  • Data : Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (>98%).

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Employ a combination of:

  • NMR : ¹H NMR (δ 8.5–8.7 ppm for pyridine protons; δ 1.4 ppm for ethoxy CH₃).
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 271.1).
  • X-ray Crystallography : Use SHELX or WinGX for refinement to resolve bond lengths/angles (e.g., C=O bond ~1.23 Å) .

Q. What solubility challenges are associated with this compound, and how can they be addressed in vitro?

  • Methodology : Test solubility in DMSO (primary stock) and dilute in aqueous buffers (PBS, pH 7.4). For low aqueous solubility (<10 µM), employ co-solvents (e.g., PEG-400) or lipid-based nanoformulations. Assess stability via UV-Vis spectroscopy (λmax ~260 nm) .

Advanced Research Questions

Q. How can structural modifications improve metabolic stability without compromising target affinity?

  • Methodology : Replace the ethoxy group with bioisosteres (e.g., trifluoromethoxy) to reduce CYP450-mediated O-dealkylation. Validate using:

  • In vitro microsomal assays (human liver microsomes, t½ >60 min).
  • SAR analysis : Computational docking (AutoDock Vina) to assess binding to targets like kinases .
    • Data : Analogues with trifluoromethoxy substituents show 2-fold increased t½ in vivo .

Q. What crystallographic techniques resolve disorder in the pyridine-ethoxyphenyl moiety?

  • Methodology : Use high-resolution single-crystal X-ray data (λ = 0.71073 Å) with SHELXL for refinement. Apply restraints to thermal parameters (ADPs) and validate via R-factor convergence (<5%). ORTEP-3 can visualize electron density maps to confirm planar geometry .

Q. How does this compound achieve selectivity for kinase targets like Met?

  • Methodology : Conduct competitive binding assays (Kd <100 nM) and compare with off-target kinases (e.g., EGFR, VEGFR). Structural insights from co-crystallization (PDB: 3G7) reveal hydrophobic interactions with Met’s ATP-binding pocket .
  • Data : BMS-777607 (structurally related) shows IC₅₀ = 3.8 nM for Met vs. >1 µM for EGFR .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be reconciled?

  • Methodology : Investigate pharmacokinetic factors (e.g., plasma protein binding, clearance) using LC-MS/MS. Validate via:

  • Allometric scaling from rodent models.
  • PBPK modeling (GastroPlus) to predict human exposure .

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